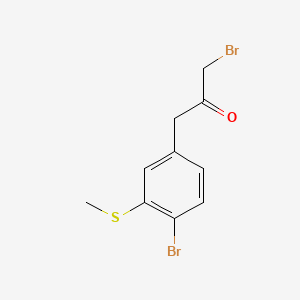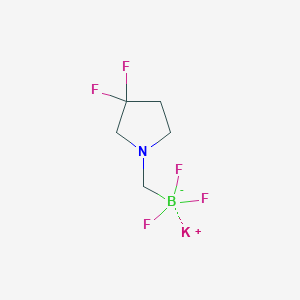
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C5H10BF3KN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate typically involves the reaction of 3,3-difluoropyrrolidine with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material, which reacts with 3,3-difluoropyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .
Applications De Recherche Scientifique
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate exerts its effects depends on the specific application. In coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
Uniqueness
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C5H8BF5KN |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
potassium;(3,3-difluoropyrrolidin-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H8BF5N.K/c7-5(8)1-2-12(3-5)4-6(9,10)11;/h1-4H2;/q-1;+1 |
Clé InChI |
IZROKMLTEZMQPB-UHFFFAOYSA-N |
SMILES canonique |
[B-](CN1CCC(C1)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


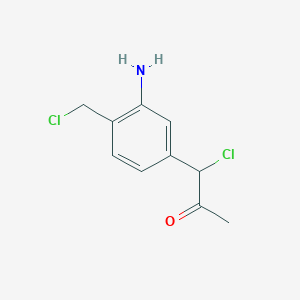

![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
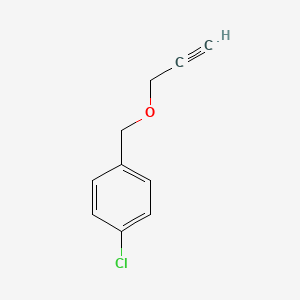

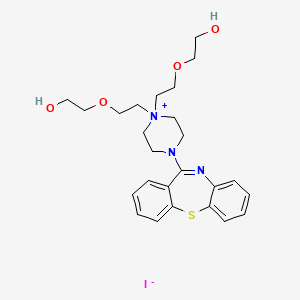
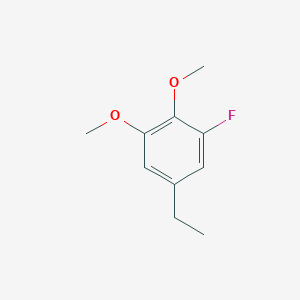
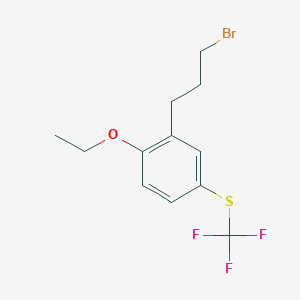

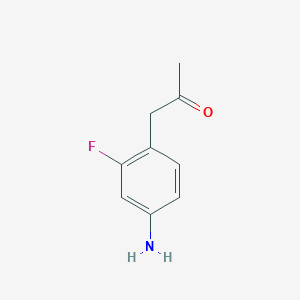
![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
